

Application Note: Solid-Phase Extraction of Diclosulam from Environmental Samples

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Compound of Interest

Compound Name: *Diclosulam*

Cat. No.: *B129774*

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Introduction

Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a selective, soil-applied herbicide from the triazolopyrimidine sulfonanilide family used to control broadleaf weeds in crops such as soybeans and peanuts.[1] It functions by inhibiting the acetolactate synthase enzyme, which is crucial for plant amino acid synthesis. [1] Due to its application directly to soil and potential for mobility, monitoring for **Diclosulam** residues in environmental matrices like soil and water is essential to assess environmental fate and ensure regulatory compliance.

Solid-phase extraction (SPE) is a widely adopted and effective technique for the cleanup and pre-concentration of trace organic compounds, including pesticides, from complex environmental samples.[4][5] This application note provides detailed protocols for the extraction and purification of **Diclosulam** from water and soil samples using SPE, primarily based on validated methods submitted to the U.S. Environmental Protection Agency (EPA).

Principle of the Method

The core of the methodology involves isolating **Diclosulam** from the sample matrix and concentrating it for analysis.

- For Water Samples: Acidified water samples are passed through an octadecyl (C18) SPE cartridge. **Diclosulam** partitions from the aqueous phase onto the nonpolar C18 sorbent.

After interfering substances are washed away, the retained **Diclosulam** is eluted with an organic solvent.

- For Soil Samples: The process begins with a solvent extraction to transfer **Diclosulam** residues from the soil into a liquid phase. The resulting extract is then subjected to a C18 SPE cleanup, similar to the water sample protocol, to remove co-extracted matrix components.^[4] For highly complex samples, an additional cleanup step using a neutral alumina SPE column may be employed.^[4]

Following SPE, the eluate is typically concentrated and may undergo a derivatization step to improve its chromatographic properties before final quantification by Gas Chromatography with Mass Selective Detection (GC/MSD) or High-Performance Liquid Chromatography (HPLC).^[4]

Protocol 1: Extraction of Diclosulam from Water Samples

This protocol is based on EPA method GRM 97.10 for the analysis of **Diclosulam** in ground, surface, and tap water.

1. Materials and Reagents

- Solid-Phase Extraction (SPE) Cartridges: Octadecyl (C18)
- Hydrochloric Acid (HCl), 1.0 N and 0.01 N solutions
- Acetonitrile, HPLC grade
- Acetone, HPLC grade
- Triethylamine
- Iodoethane
- Deionized Water
- SPE Vacuum Manifold
- Sample Reservoirs (70 mL)

- Evaporation System (e.g., TurboVap)

2. Sample Preparation

- Transfer a 75 mL aliquot of the water sample into a suitable glass bottle.
- Acidify the sample by adding 1 mL of 1.0 N HCl.
- Seal the bottle and mix thoroughly by swirling.

3. Solid-Phase Extraction (SPE) Procedure

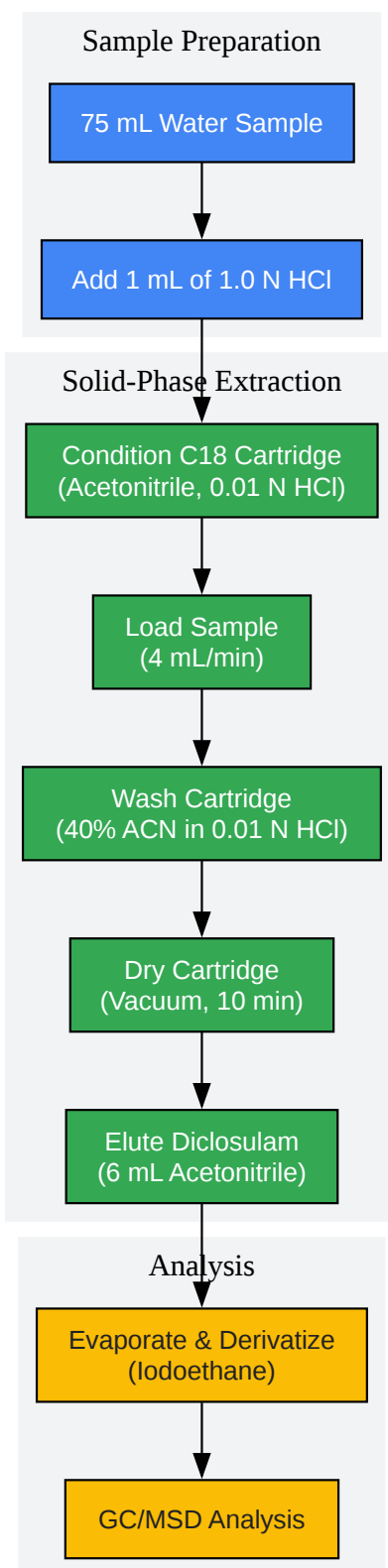
- Conditioning:
 - Place a C18 SPE cartridge on a vacuum manifold.
 - Rinse the cartridge with 5 mL of acetonitrile.
 - Equilibrate the cartridge with 5 mL of 0.01 N HCl solution. Do not allow the sorbent bed to go dry.
- Sample Loading:
 - Attach a 70 mL reservoir to the cartridge.
 - Transfer the acidified water sample (from step 2.3) into the reservoir.
 - Draw the sample through the cartridge at a flow rate of approximately 4 mL/min using a vacuum.
- Washing:
 - After the entire sample has passed through, rinse the sample bottle with 5 mL of 40% acetonitrile in 0.01 N HCl solution.
 - Pass this rinse solution through the SPE cartridge to wash away interferences.
- Drying:

- Maintain the vacuum for a minimum of 10 minutes to thoroughly air-dry the cartridge.
- Elution:
 - Place a collection tube inside the vacuum manifold.
 - Elute the retained **Diclosulam** from the cartridge by passing 6 mL of acetonitrile.

4. Post-SPE Processing (for GC/MSD Analysis)

- Evaporate the eluate to dryness using an evaporator (e.g., TurboVap at ~60 °C).
- Add 1 mL of acetone to reconstitute the residue.
- For derivatization, add 25 µL of triethylamine and 25 µL of iodoethane.
- Seal the tube, sonicate for ~10 seconds, and vortex to mix. Allow the reaction to proceed for at least 30 minutes at room temperature.
- The derivatized sample is then processed for final analysis by GC/MSD.

Diagram 1: SPE Workflow for **Diclosulam** in Water



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Caption: Workflow for Solid-Phase Extraction of **Diclosulam** from Water Samples.

Protocol 2: Extraction of Diclosulam from Soil Samples

This protocol is based on EPA method GRM 96.22.R1 for the analysis of **Diclosulam** in soil.[\[4\]](#)

1. Materials and Reagents

- All reagents from Protocol 1
- Extraction Solvent: 90% Acetone / 10% 0.1 N HCl
- Saturated aqueous magnesium acetate solution
- Neutral Alumina SPE Cartridges
- Ethyl Acetate
- 3% Acetic Acid in Dichloromethane
- Centrifuge and tubes

2. Initial Solvent Extraction

- Weigh 10.0 g of soil into a glass vial.[\[4\]](#)
- Add 15 mL of the extraction solvent (90% acetone/10% 0.1 N HCl).[\[4\]](#)
- Shake on a reciprocating shaker for at least 30 minutes.[\[4\]](#)
- Centrifuge the sample at 2000 rpm for 5 minutes and decant the supernatant into a clean vial.[\[4\]](#)
- Repeat the extraction on the soil pellet with another 15 mL of extraction solvent, shaking for 15 minutes.[\[4\]](#)
- Centrifuge again and combine the supernatants.[\[4\]](#)

- Add 0.5 mL of saturated aqueous magnesium acetate solution to the combined extract, shake for 5 minutes, and centrifuge for 5 minutes.[4]
- Carefully decant the extract into a new vial, avoiding the viscous lower layer.[4]
- Concentrate the extract to 1-2 mL using an evaporator.[4]
- Add 15 mL of 0.01 N HCl, sonicate for 1 minute, and vortex. The sample is now ready for SPE cleanup.[4]

3. C18 Solid-Phase Extraction (SPE) Cleanup

- Perform the C18 SPE procedure (Conditioning, Loading, Washing, Drying) as described in Protocol 1 (steps 3.1 to 3.4).[4]
- Elution: Elute **Diclosulam** and its degradate separately if required by the method. For **Diclosulam**, the elution solvent is typically acetonitrile-based.[4]

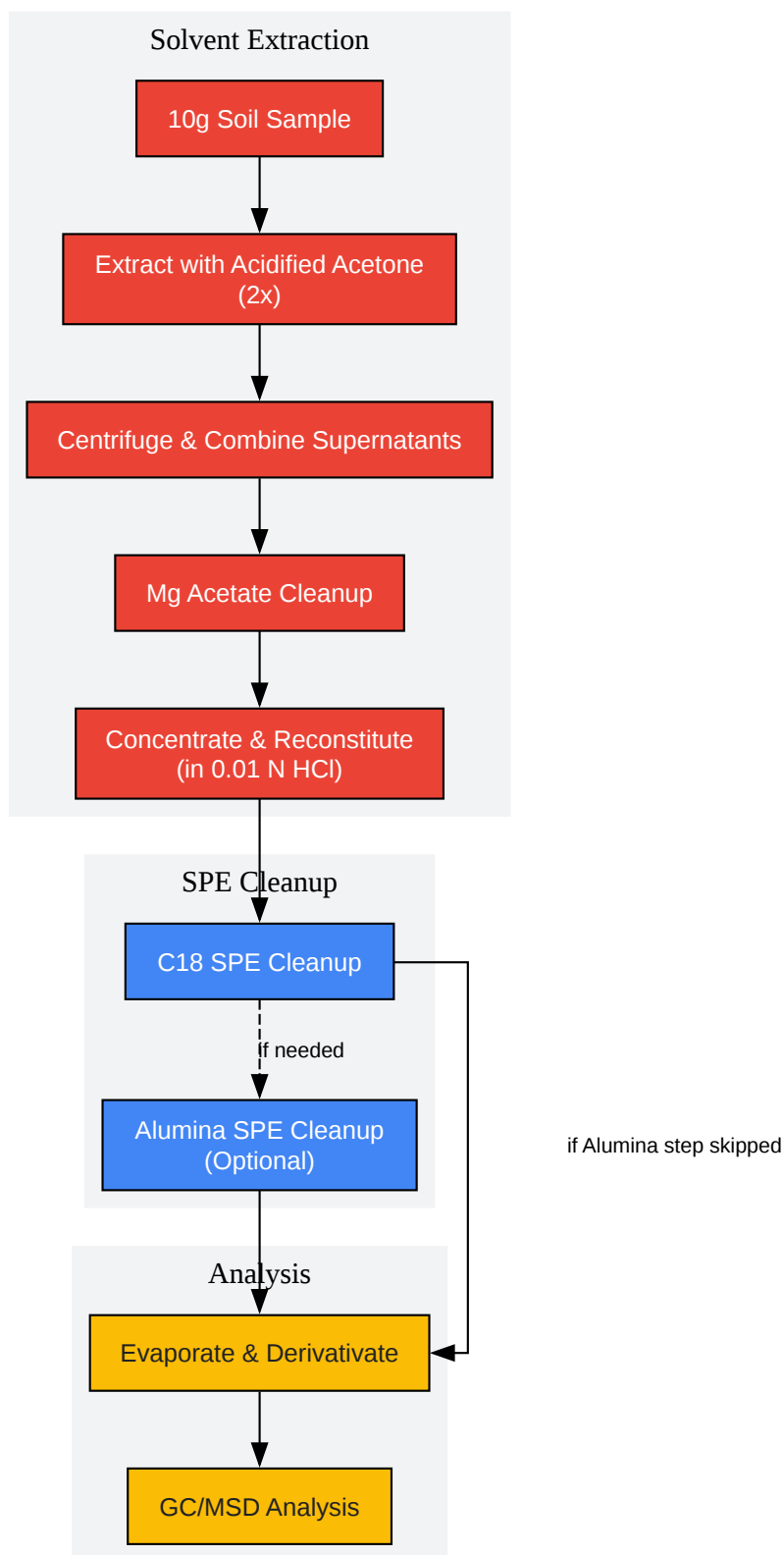
4. Alumina SPE Cleanup (Optional Second Stage)

- Evaporate the eluate from the C18 step and reconstitute in ethyl acetate.[4]
- Condition a neutral alumina SPE column with 5 mL of ethyl acetate.[4]
- Load the reconstituted sample onto the alumina column.[4]
- Elute the **Diclosulam** with a solution of 3% acetic acid in dichloromethane.[4]

5. Post-SPE Processing and Analysis

- The eluate from the final SPE step is evaporated, reconstituted in acetone, and derivatized as described in Protocol 1 (step 4).[4]
- The final sample is analyzed by GC/MSD.[4]

Diagram 2: Extraction and SPE Workflow for **Diclosulam** in Soil



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Caption: Workflow for Extraction and SPE of **Diclosulam** from Soil Samples.

Data Presentation: Method Performance

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: Method Performance for **Diclosulam** in Water

Parameter	Value	Analytical Method	Reference
Matrix	Ground, Surface, Tap Water	GC/MSD	
SPE Sorbent	Octadecyl (C18)	GC/MSD	
Limit of Quantitation (LOQ)	0.10 ng/mL	GC/MSD	
Limit of Detection (LOD)	0.006 ng/mL (Calculated)	GC/MSD	

| Validated Concentration Range | 0.10 to 20 ng/mL | GC/MSD | |

Table 2: Method Performance for **Diclosulam** in Soil

Parameter	Value	Analytical Method	Reference
Method 1 (GC/MSD)			
SPE Sorbent	C18 & Neutral Alumina	GC/MSD	[4]
Limit of Quantitation (LOQ)	1.0 ng/g	GC/MSD	[4]
Validated Concentration Range	1.0 to 120 ng/g	GC/MSD	[4]
Method 2 (HPLC)			
Extraction Solvent	Acetonitrile : 1 N HCl (9:1)	HPLC-PDA	[1]
Recovery (at 0.5 & 1.0 ppm)	> 70%	HPLC-PDA	[1]
Method 3 (HPLC)			

| Recovery (at 0.05-1.0 µg/mL) | 88.3% - 91.7% | HPLC |[3] |

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